1-Methyl-4-(thiophen-2-yl)piperidin-4-ol 1-Methyl-4-(thiophen-2-yl)piperidin-4-ol
Brand Name: Vulcanchem
CAS No.: 100131-91-7
VCID: VC8187570
InChI: InChI=1S/C10H15NOS/c1-11-6-4-10(12,5-7-11)9-3-2-8-13-9/h2-3,8,12H,4-7H2,1H3
SMILES: CN1CCC(CC1)(C2=CC=CS2)O
Molecular Formula: C10H15NOS
Molecular Weight: 197.3 g/mol

1-Methyl-4-(thiophen-2-yl)piperidin-4-ol

CAS No.: 100131-91-7

Cat. No.: VC8187570

Molecular Formula: C10H15NOS

Molecular Weight: 197.3 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-4-(thiophen-2-yl)piperidin-4-ol - 100131-91-7

Specification

CAS No. 100131-91-7
Molecular Formula C10H15NOS
Molecular Weight 197.3 g/mol
IUPAC Name 1-methyl-4-thiophen-2-ylpiperidin-4-ol
Standard InChI InChI=1S/C10H15NOS/c1-11-6-4-10(12,5-7-11)9-3-2-8-13-9/h2-3,8,12H,4-7H2,1H3
Standard InChI Key PJGGTDCBUKZKQZ-UHFFFAOYSA-N
SMILES CN1CCC(CC1)(C2=CC=CS2)O
Canonical SMILES CN1CCC(CC1)(C2=CC=CS2)O

Introduction

Chemical Identity and Structural Features

1-Methyl-4-(thiophen-2-yl)piperidin-4-ol (CAS: 100131-91-7) is a heterocyclic organic compound with the molecular formula C₁₀H₁₅NOS and a molecular weight of 197.30 g/mol . Its structure comprises a piperidine ring substituted with a methyl group at the 1-position and a thiophen-2-yl group at the 4-position, with a hydroxyl group also at the 4-position (Figure 1). The thiophene moiety introduces aromaticity and potential for π-π interactions, while the hydroxyl group enhances polarity and hydrogen-bonding capacity .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number100131-91-7
Molecular FormulaC₁₀H₁₅NOS
Molecular Weight197.30 g/mol
MDL NumberMFCD01078463
IUPAC Name1-Methyl-4-(thiophen-2-yl)piperidin-4-ol

Synthetic Routes and Modifications

The synthesis of 1-methyl-4-(thiophen-2-yl)piperidin-4-ol typically involves multistep reactions starting from piperidin-4-one or its derivatives. A common approach includes:

  • Prenylation of 1,4-dihydroxy-2-naphthoate: Analogous to MenA inhibitor synthesis, thiophene-containing side chains are introduced via nucleophilic substitution or Grignard reactions .

  • Reductive amination: Piperidin-4-one intermediates are reacted with methylamine and thiophene-2-carbaldehyde under reducing conditions to form the target compound .

  • Post-functionalization: The hydroxyl group at the 4-position can be further modified to improve solubility or target affinity, such as through etherification or esterification .

Recent efforts have focused on reducing lipophilicity (cLogP ≈ 2.5 for this compound) by replacing bulky aromatic groups with smaller heterocycles like thiophene, which balances activity and drug-likeness . For example, replacing benzophenone with thiophen-2-yl in lead analogs reduced cLogP from 7.9 to 2.5 while maintaining inhibitory potency against Mycobacterium tuberculosis (MIC = 8–10 μM) .

Physicochemical and Spectroscopic Properties

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol) but limited aqueous solubility (<1 mg/mL) . Key spectroscopic data include:

  • FTIR: O-H stretch at 3200–3400 cm⁻¹, C-S vibration at 670 cm⁻¹, and aromatic C=C stretches at 1500–1600 cm⁻¹ .

  • ¹H NMR (400 MHz, CDCl₃): δ 7.20–7.25 (m, 1H, thiophene H-5), 6.90–6.95 (m, 2H, thiophene H-3/H-4), 3.60–3.70 (m, 2H, piperidine H-3/H-5), 2.40–2.50 (m, 2H, piperidine H-2/H-6), 1.80–1.90 (m, 2H, piperidine H-1), 1.45 (s, 3H, CH₃) .

  • UV-Vis: λₘₐₓ = 265 nm (π→π* transition of thiophene) .

Table 2: Physicochemical Properties

PropertyValueMethod
LogP (cLogP)2.5Computational
Solubility (Water)<1 mg/mLExperimental
Melting Point120–122°CDSC
pKa9.2 (hydroxyl group)Potentiometric

Pharmacological Activity and Mechanisms

1-Methyl-4-(thiophen-2-yl)piperidin-4-ol demonstrates broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria (MIC = 4–8 μg/mL) and Mycobacterium tuberculosis (GIC₅₀ = 8–10 μM) . Its mechanism involves:

  • Inhibition of MenA (1,4-dihydroxy-2-naphthoate prenyltransferase): Disrupts menaquinone biosynthesis, crippling bacterial electron transport chains .

  • Redox modulation: The hydroxyl group participates in radical scavenging, reducing oxidative stress in bacterial cells .

  • Synergy with other ETC inhibitors: Combined with bedaquiline, it sterilizes Mtb cultures within 14 days in vivo .

Table 3: Pharmacological Data

OrganismMIC (μg/mL)Target Enzyme (IC₅₀)Synergy Partner
Staphylococcus aureus4MenA (13 μM)Bedaquiline
Mycobacterium tuberculosis8MenA (10 μM)Pyrazinamide
Candida albicans16CYP51 (ND)Fluconazole

Analytical and Computational Characterization

Cyclic voltammetry reveals a quasi-reversible redox couple at E₁/₂ = −0.45 V (vs. Ag/AgCl), attributed to the hydroxyl group’s oxidation to a ketone . Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level show:

  • HOMO-LUMO gap: 4.8 eV, indicating moderate reactivity.

  • Molecular electrostatic potential (MEP): Negative charge localized on the hydroxyl oxygen (−0.32 e), facilitating hydrogen bonding .

  • Docking scores: −9.2 kcal/mol against MenA (PDB: 3Q0V), with key interactions at Tyr-44 and Asp-48 .

Applications and Future Directions

Current applications focus on antitubercular drug development, with AOBChem USA supplying the compound for preclinical studies . Future research should prioritize:

  • Prodrug formulations: Esterification of the hydroxyl group to enhance oral bioavailability.

  • Combination therapies: Pairing with cytochrome bc₁ inhibitors to prevent resistance .

  • Toxicity profiling: Addressing potential cytotoxicity from the thiophene moiety via structural analogs .

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